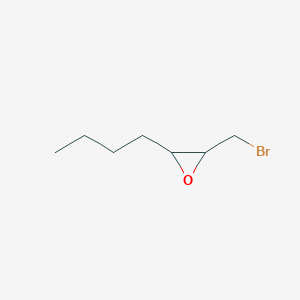

2-(Bromomethyl)-3-butyloxirane

Overview

Description

2-(Bromomethyl)-3-butyloxirane, also known as BMBO, is a brominated alkyloxirane compound with a wide range of applications in scientific research. It is a versatile reagent that can be used in a variety of reactions with low toxicity and a wide range of reactivity. BMBO is a colorless liquid at room temperature and has a boiling point of 125-130 °C. It has a low volatility and is soluble in both organic solvents and water. BMBO has been used in a variety of organic synthesis reactions, including Grignard reactions, Wittig reactions, and Wittig-type reactions. Additionally, BMBO has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Nucleophilic Substitution with Retention of Configuration

Research has shown that compounds like trans-2-bromo-3-tert-butyloxirane can undergo nucleophilic substitution at the saturated carbon atom with retention of configuration when reacted with phenolates. This reaction is characterized by the substitution occurring at C-2 while preserving the oxirane ring and its configuration, indicating a bimolecular mechanism (Gasteiger et al., 1986).

Improved Synthesis Techniques

An improved synthesis method for related compounds, such as 1-Bromo-3-buten-2-one, has been developed from commercially available precursors. This method involves a multi-step reaction process that includes bromination, dehydrobromination, and deprotection steps, yielding high product purities with detailed experimental conditions (Carlson et al., 2011).

Diastereospecific Synthesis of Fungicidal Compounds

Diastereospecific synthesis approaches have been employed to produce fungicidal compounds such as threo- and erythro-α-hydroxy aminals through sequential reactions involving chloro- or bromo- substituted oxiranes. This method allows for stereocontrolled synthesis, important for the activity of the resulting fungicidal agents (Gasteiger & Kaufmann, 1985).

Enzyme-Assisted Routes to Chiral Compounds

Enzymatic routes have been explored for preparing compounds like (R) and (S)-t-butyloxirane in high enantiomeric purity. Such chiral compounds find applications as catalysts for enantioselective additions in synthetic chemistry, highlighting the intersection of biocatalysis and organic synthesis (Chadha et al., 1993).

Synthesis of Aminomethyloxiranes

A method for synthesizing 2-aminomethyloxiranes through the reaction of bromoalkyl oxiranes with primary or secondary amines has been developed. This process yields cis- and trans-2-aminomethyloxiranes with good selectivity and highlights the versatility of bromomethylated oxiranes in synthesizing nitrogen-containing heterocycles (Karikomi et al., 1993).

properties

IUPAC Name |

2-(bromomethyl)-3-butyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-3-4-6-7(5-8)9-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMRQCBIZFTZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

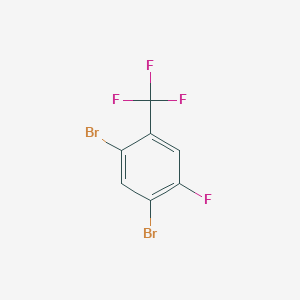

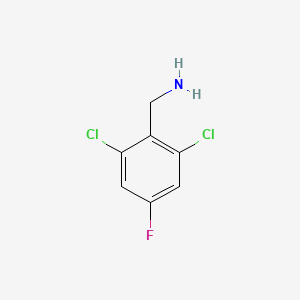

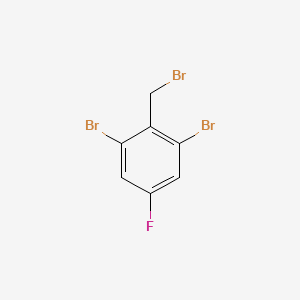

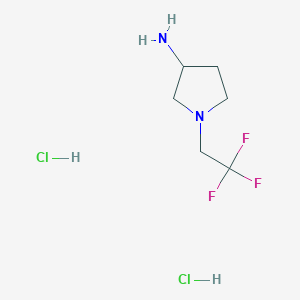

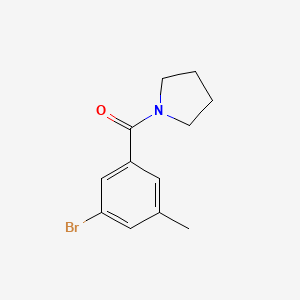

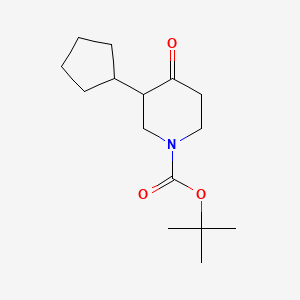

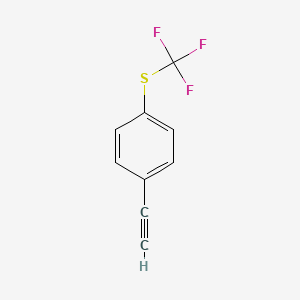

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride](/img/structure/B1448603.png)

![5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1448611.png)

![Acetic acid, 2-[(6-fluoro-3-pyridinyl)oxy]-](/img/structure/B1448613.png)

![Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-](/img/structure/B1448615.png)